molecular formula C5H9KO6 B093781 Potassium D-arabinonate CAS No. 15770-22-6

Potassium D-arabinonate

Cat. No.: B093781
CAS No.: 15770-22-6
M. Wt: 204.22 g/mol
InChI Key: HSMKJRYJAZFMNP-PSRPMNHMSA-M
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Description

Potassium D-arabinonate is an organic compound with the molecular formula C5H9KO6. It is a potassium salt of D-arabinonic acid, commonly used in biochemical research. This compound appears as a colorless crystalline powder and is highly soluble in water .

Scientific Research Applications

Potassium D-arabinonate has several applications in scientific research:

Safety and Hazards

While specific safety and hazard information for Potassium D-arabinonate is not available, it’s important to handle all chemical substances with care. General safety measures include wearing safety glasses, impervious gloves, and a fire-retardant laboratory coat .

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium D-arabinonate can be synthesized by reacting D-arabinonic acid with potassium hydroxide. The process involves dissolving D-arabinonic acid in water and then adding potassium hydroxide solid. The reaction mixture is then filtered and crystallized to obtain pure this compound .

Industrial Production Methods: In an industrial setting, this compound can be produced using a continuous process. This method involves the continuous oxidation of glucose in a column with sieve plates. The process is optimized for large-scale production and ensures a consistent yield .

Chemical Reactions Analysis

Types of Reactions: Potassium D-arabinonate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: It can be reduced under specific conditions to yield other compounds.

    Substitution: It can participate in substitution reactions where the potassium ion is replaced by other cations.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include sulfuric acid and other strong acids.

    Reduction: Reducing agents such as hydrogen gas or metal hydrides can be used.

    Substitution: Various metal salts can be used to replace the potassium ion.

Major Products Formed:

    Oxidation: Derivatives of arabinonic acid.

    Reduction: Reduced forms of arabinonic acid.

    Substitution: Salts with different cations replacing potassium.

Mechanism of Action

The mechanism of action of Potassium D-arabinonate involves its interaction with various biochemical pathways. It acts as a source of potassium ions, which are essential for numerous cellular processes. The compound can influence metabolic pathways involving carbohydrates and can affect enzyme activities related to these pathways .

Comparison with Similar Compounds

    Arabinonic acid: The parent acid of Potassium D-arabinonate.

    Potassium gluconate: Another potassium salt of a sugar acid.

    Potassium lactate: A potassium salt of lactic acid.

Uniqueness: this compound is unique due to its specific structure and the presence of the arabinonic acid moiety. This gives it distinct properties and reactivity compared to other potassium salts of sugar acids .

Properties

IUPAC Name

potassium;(2S,3R,4R)-2,3,4,5-tetrahydroxypentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O6.K/c6-1-2(7)3(8)4(9)5(10)11;/h2-4,6-9H,1H2,(H,10,11);/q;+1/p-1/t2-,3-,4+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSMKJRYJAZFMNP-PSRPMNHMSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(=O)[O-])O)O)O)O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H](C(=O)[O-])O)O)O)O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9KO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20884849
Record name D-Arabinonic acid, potassium salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20884849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15770-22-6
Record name D-Arabinonic acid, potassium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015770226
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Arabinonic acid, potassium salt (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name D-Arabinonic acid, potassium salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20884849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium D-arabinonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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